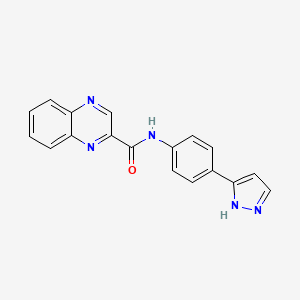

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

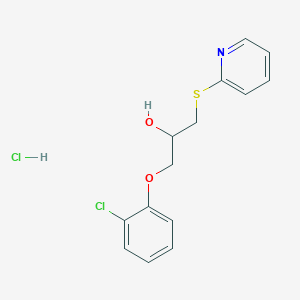

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a compound of interest due to its structural complexity and potential for diverse biological activities. The core of this compound, the quinoxaline ring, is known for its presence in compounds with significant pharmacological properties. The pyrazole moiety, attached to a phenyl group, further contributes to the molecule's potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related quinoxaline derivatives typically involves cyclization reactions of appropriate precursors. For example, pyrazoline derivatives can be synthesized by cyclization of Mannich bases with thiosemicarbazide, followed by reactions with dichloroquinoxaline to afford quinoxaline derivatives (Abid & Azam, 2006). These methodologies highlight the complexity and versatility in synthesizing quinoxaline and pyrazole-containing compounds.

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal intricate details such as conformation, bonding angles, and intermolecular interactions. For instance, the structure of a related compound was characterized by X-ray crystallography, revealing an envelope conformation of the pyrazole ring and specific dihedral angles indicating planarity or perpendicularity with respect to other molecular fragments (Ramli et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including acylation, alkylation, halogenation, and aminomethylation, to introduce different functional groups or modify the molecular structure (Heydenreich et al., 2005). These reactions are crucial for tailoring the compound's properties for specific applications or for enhancing its biological activity.

Physical Properties Analysis

The physical properties of compounds like this compound, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of substituents on the quinoxaline or pyrazole rings can affect the compound's solubility in various solvents, which is essential for its application in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under different conditions, are determined by the functional groups present in the molecule. Quinoxaline derivatives are known for their ability to participate in hydrogen bonding and π-π stacking interactions, contributing to their biological activity and interaction with biomolecules (Kumara et al., 2016).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide and its derivatives are involved in novel synthetic reactions. For instance, the oximes or arylhydrazones of quinoxaline-2-carboxylic acid and its esters or amides substituted in position 3 by an aromatic acyl group can be easily cyclized to form condensed isoxazole or pyrazole derivatives. These reactions may proceed via an addition-elimination mechanism, with the oxime oxygen or hydrazone nitrogen acting as a nucleophile (Dahn & Moll, 1966).

Corrosion Inhibition

Compounds similar to this compound have been studied for their corrosion inhibition properties. For example, quinoxaline derivatives have shown high efficiency in preventing corrosion of mild steel in acidic media. These studies provide insights into the potential application of such compounds in protecting industrial materials from corrosive environments (Saraswat & Yadav, 2020).

Antimicrobial and Antitumor Activity

Derivatives of this compound have been synthesized and assessed for their antiproliferative activities against various cancer cell lines, showing promising cytotoxic activity. These findings suggest potential applications in the development of new anticancer agents. Furthermore, the antimicrobial activity of such compounds has been explored, indicating their potential in addressing microbial resistance (Deady et al., 2003).

Materials Science

In materials science, derivatives of this compound have been utilized as components in the development of organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds in advanced technological applications. This highlights the compound's relevance in the creation of new materials with specific optical properties (T. and et al., 2001).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Pyrazole derivatives have shown significant docking scores with M. tuberculosis enoyl reductase (M. tb. InhA) and C. albicans sterol 14-α demethylase (C. ab. CYP51), suggesting potential antifungal and antitubercular activity .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to target various enzymes and receptors . For instance, some pyrazole derivatives have shown to target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides

Mode of Action

It’s known that the interaction of a compound with its target often involves the formation of hydrogen bonds or other types of interactions . The specific changes resulting from this interaction would depend on the nature of the target and the compound’s structure.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . For instance, some pyrazole derivatives have been found to affect the signaling pathways associated with the ryanodine receptor .

Result of Action

Similar compounds have shown various biological activities, such as antiproliferative, antimicrobial, and insecticidal activities .

properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIAKHJBYVSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)